Tasquinimod-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

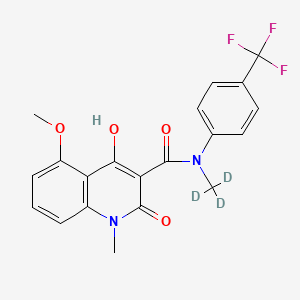

Molecular Formula |

C20H17F3N2O4 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

4-hydroxy-5-methoxy-1-methyl-2-oxo-N-(trideuteriomethyl)-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide |

InChI |

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3/i1D3 |

InChI Key |

ONDYALNGTUAJDX-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(F)(F)F)C(=O)C2=C(C3=C(C=CC=C3OC)N(C2=O)C)O |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Tasquinimod-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod-d3 is the deuterated form of Tasquinimod, an orally available small molecule that has been investigated primarily for its potential in treating solid tumors, most notably castration-resistant prostate cancer. As a second-generation quinoline-3-carboxamide derivative, Tasquinimod modulates the tumor microenvironment through multiple mechanisms, including the inhibition of angiogenesis and modulation of the immune response.[1] The introduction of deuterium (d3) is typically employed in drug development to alter the metabolic profile of a compound, often to improve its pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of this compound and its parent compound, Tasquinimod.

Chemical Structure and Properties

This compound is a deuterium-labeled analog of Tasquinimod. While the exact position of the three deuterium atoms can vary depending on the synthesis, a common labeling site is one of the methyl groups to enhance metabolic stability.

Chemical Structure of Tasquinimod [2]

Representative Chemical Structure of this compound (Note: The image of the chemical structure of this compound is not available. The following is a representative structure with deuterium labeling on the N-methyl group for illustrative purposes.)

A definitive public image of the this compound structure with the precise location of the deuterium atoms is not available. The deuterium labeling is typically on a metabolically active site to slow down metabolism.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄D₃F₃N₂O₄ | [3] |

| Molecular Weight | 409.37 g/mol | |

| CAS Number | 1416701-99-9 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage | -20°C |

Pharmacokinetic Properties (of Tasquinimod)

| Parameter | Value | Species | Reference |

| Bioavailability | Excellent oral absorption | Mice | |

| Plasma Half-life | 40 ± 16 hours | Humans | |

| Metabolism | Primarily hepatic | Humans | |

| Steady-State Serum Level | 0.5 - 1.0 µM (at 1 mg/day oral dose) | Humans |

Mechanism of Action

Tasquinimod exerts its anti-tumor effects through a dual mechanism of action, primarily by targeting the tumor microenvironment. It is an allosteric modulator of Histone Deacetylase 4 (HDAC4) and an inhibitor of the S100A9 protein.

-

S100A9 Inhibition : Tasquinimod binds to S100A9, an immunomodulatory protein that is secreted by myeloid-derived suppressor cells (MDSCs) and promotes tumor development. By inhibiting S100A9, Tasquinimod disrupts the recruitment and immunosuppressive function of MDSCs within the tumor microenvironment. This leads to a reduction in the suppression of T-cell activity and a shift towards an anti-tumor immune response.

-

HDAC4 Allosteric Modulation : Tasquinimod binds to the regulatory Zn²⁺ binding domain of HDAC4 with a high affinity (Kd of 10-30 nM). This allosteric binding locks HDAC4 in an inactive conformation, which in turn prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. The inhibition of this complex prevents the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response of tumors. This ultimately leads to the downregulation of pro-angiogenic factors like VEGF, thereby inhibiting tumor angiogenesis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed synthesis and purification protocols for this compound are not publicly available and are likely proprietary. However, protocols for preclinical evaluation of Tasquinimod have been described in the literature.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the efficacy of Tasquinimod in a subcutaneous prostate cancer xenograft model.

Materials:

-

Prostate cancer cell line (e.g., CWR-22Rv1)

-

Matrigel

-

Immunocompromised mice (e.g., male athymic nude mice)

-

Tasquinimod

-

Vehicle control (e.g., sterile drinking water)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture human prostate cancer cells under standard conditions.

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth and Treatment Initiation: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Drug Administration: Administer Tasquinimod orally, for example, dissolved in the drinking water at a specified concentration (e.g., 10 mg/kg/day). The control group receives the vehicle alone.

-

Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for angiogenesis markers).

In Vitro T-Cell Suppression Assay

This protocol is designed to evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells.

Materials:

-

CD11b⁺ myeloid cells isolated from tumors of vehicle- and Tasquinimod-treated mice.

-

Splenocytes or purified T-cells from naive mice.

-

T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).

-

Cell proliferation dye (e.g., CFSE).

-

Complete RPMI-1640 medium.

-

96-well culture plates.

Procedure:

-

Isolation of Myeloid Cells: Isolate tumors from mice treated with Tasquinimod or vehicle and prepare single-cell suspensions. Purify CD11b⁺ myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T-Cell Labeling: Label splenocytes or purified T-cells with CFSE according to the manufacturer's protocol.

-

Co-culture Setup: Co-culture the CFSE-labeled T-cells with the isolated myeloid cells at various ratios in a 96-well plate.

-

T-Cell Stimulation: Add anti-CD3/CD28 beads to stimulate T-cell proliferation.

-

Incubation: Incubate the co-culture for 72-96 hours.

-

Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. A reduction in the dilution of CFSE fluorescence indicates T-cell proliferation. The suppressive capacity of myeloid cells from Tasquinimod-treated mice is compared to that from vehicle-treated mice.

Experimental Workflow Diagram

References

A Technical Guide to the Synthesis and Isotopic Labeling of Tasquinimod-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tasquinimod-d3, a deuterated analog of the investigational anti-cancer agent Tasquinimod. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and cancer research.

Introduction

Tasquinimod is a second-generation quinoline-3-carboxamide that has been investigated for the treatment of various solid tumors, most notably castration-resistant prostate cancer.[1] Its mechanism of action is multifaceted, primarily targeting the tumor microenvironment by inhibiting angiogenesis and modulating the immune response.[2] Tasquinimod has been shown to bind to S100A9 and histone deacetylase 4 (HDAC4), interfering with downstream signaling pathways that promote tumor growth and survival.[2]

Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at a specific molecular position allows for the differentiation of the parent drug from its metabolites in complex biological matrices, facilitating accurate quantification and metabolic profiling. This compound, where the N-methyl group of the carboxamide is deuterated, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays.[3]

This guide will focus on the chemical synthesis and isotopic labeling of this compound, providing detailed experimental procedures and relevant analytical data.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the introduction of the deuterated methyl group. The key starting materials and the general synthetic strategy are outlined below, based on established methods for the preparation of Tasquinimod and its analogs. The primary route for introducing the deuterium label is through the use of a deuterated methylating agent in the final amide formation step.

Synthetic Scheme

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following protocols are adapted from the general procedures for the synthesis of quinoline-3-carboxamides and the specific methods for preparing deuterated Tasquinimod as described in patent literature.[4]

Step 1: Synthesis of 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Intermediate 1)

The synthesis of the quinoline core generally follows the Conrad-Limpach reaction or similar cyclization methods. This typically involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.

Step 2: Amide Coupling to form N-demethylated Tasquinimod (Intermediate 2)

The carboxylic acid intermediate is then coupled with N-(4-(trifluoromethyl)phenyl)amine. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the aniline.

Step 3: N-methylation with Deuterated Methyl Iodide to yield this compound

The final and critical step for isotopic labeling involves the N-methylation of the secondary amide with a deuterated methylating agent.

-

Reaction: To a solution of 4-hydroxy-5-methoxy-1-methyl-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydroquinoline-3-carboxamide (N-demethylated Tasquinimod) in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for example, sodium hydride (NaH), at 0 °C. The reaction mixture is stirred for a short period to allow for deprotonation of the amide nitrogen. Subsequently, trideuteromethyl iodide (CD3I) is added, and the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Analytical Characterization and Data

The successful synthesis and purity of this compound are confirmed by various analytical techniques.

| Parameter | Specification | Reference |

| Molecular Formula | C20H14D3F3N2O4 | |

| Molecular Weight | 409.37 g/mol | |

| CAS Number | 1416701-99-9 | |

| Appearance | Solid | |

| Deuterium Incorporation | ≥ 98% |

Table 1: Physicochemical Properties of this compound

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool to verify the position of the deuterium label. In the ¹H NMR spectrum of this compound, the singlet corresponding to the N-methyl protons of the carboxamide group, which is present in the spectrum of unlabeled Tasquinimod, will be absent or significantly diminished. The other proton signals of the molecule should remain consistent with the structure of Tasquinimod.

Mechanism of Action of Tasquinimod: Signaling Pathways

Tasquinimod exerts its anti-tumor effects through the modulation of key signaling pathways within the tumor microenvironment.

Caption: Tasquinimod's dual mechanism of action.

Tasquinimod binds to S100A9, a pro-inflammatory protein, inhibiting its interaction with Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). This action disrupts the recruitment and function of myeloid-derived suppressor cells (MDSCs), thereby alleviating immunosuppression within the tumor microenvironment.

Additionally, Tasquinimod allosterically binds to HDAC4, preventing the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). This leads to the destabilization of HIF-1α and the subsequent downregulation of pro-angiogenic factors, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth.

In Vivo Experimental Data

The following table summarizes representative data from in vivo studies of Tasquinimod.

| Animal Model | Cancer Type | Dosage | Key Findings | Reference |

| Nude Mice | Human Prostate Cancer (LNCaP) | 1 and 10 mg/kg/day | Dose-dependent reduction in tumor weight. | |

| C57Bl/6J Mice | TRAMP-C2 Mouse Prostate Cancer | 5 mg/kg/day | >80% inhibition of tumor growth. |

Table 2: Summary of In Vivo Efficacy of Tasquinimod

Conclusion

The synthesis of this compound is a critical process for enabling detailed DMPK studies and for serving as a reliable internal standard in bioanalytical methods. The described synthetic route provides a clear and reproducible method for obtaining this isotopically labeled compound. The understanding of Tasquinimod's mechanism of action, through its dual inhibition of the S100A9 and HDAC4 pathways, provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide serves as a foundational resource for researchers working with Tasquinimod and its deuterated analogs.

References

- 1. Tasquinimod - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2021175924A1 - Tasquinimod or a pharmaceutically acceptable salt thereof for use in combination therapy - Google Patents [patents.google.com]

Tasquinimod-d3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Tasquinimod-d3, a deuterated analog of the investigational anti-cancer agent Tasquinimod. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Certificate of Analysis

A Certificate of Analysis (CoA) for a reference standard like this compound is a critical document that provides a comprehensive summary of its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA for this compound would include the following information.

Identification and Characterization

| Parameter | Specification | Typical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₂₀H₁₄D₃F₃N₂O₄ | Mass Spectrometry |

| Molecular Weight | 409.37 g/mol | Mass Spectrometry |

| CAS Number | 1416701-99-9 | - |

| Solubility | Soluble in DMSO | Visual Inspection |

| Identity (¹H-NMR) | Conforms to structure | ¹H-NMR Spectroscopy |

| Identity (MS) | Conforms to structure | Mass Spectrometry |

Purity and Impurity Profile

| Parameter | Specification | Typical Method |

| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99% Deuterium | Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry (MS) |

| Residual Solvents | To be reported | Gas Chromatography (GC) |

| Water Content | To be reported | Karl Fischer Titration |

| Inorganic Impurities | To be reported | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Note: The purity of a specific batch of this compound has been reported to be 99.34%[1].

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Determination of this compound.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is recorded. Purity is calculated based on the area percentage of the main peak.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tasquinimod in human plasma has been described, which utilizes a stable isotope-labeled Tasquinimod (presumably this compound) as an internal standard[2]. The chromatographic separation in this method was performed on a reversed-phase column with a fast gradient elution[2].

Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular identity and molecular weight of this compound.

Workflow for Mass Spectrometry Analysis

Caption: General Workflow for Mass Spectrometric Analysis of this compound.

Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water).

-

Analysis: The sample solution is introduced into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and determining its isotopic enrichment.

Workflow for NMR Analysis

Caption: Workflow for NMR Analysis of this compound.

Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H-NMR for Structural Confirmation: The ¹H-NMR spectrum is acquired to confirm the chemical structure. The integration of the proton signals should be consistent with the number of protons in the molecule, and the chemical shifts and coupling patterns should match the expected structure.

-

Isotopic Enrichment Analysis: The isotopic purity is determined by comparing the integration of the signal corresponding to the deuterated position with a non-deuterated reference signal in the molecule. The absence or significant reduction of a proton signal at the site of deuteration confirms high isotopic enrichment.

Signaling Pathways of Tasquinimod

Tasquinimod exerts its anti-cancer effects through multiple mechanisms, primarily by targeting the tumor microenvironment. Its deuterated analog, this compound, is expected to have the same biological targets. The two main targets are Histone Deacetylase 4 (HDAC4) and S100A9.

Inhibition of the HDAC4 Signaling Pathway

Tasquinimod allosterically binds to the regulatory Zn²⁺ binding domain of HDAC4. This binding prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is crucial for the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). The inhibition of HIF-1α deacetylation leads to a reduction in the expression of pro-angiogenic factors.

Caption: Tasquinimod's Inhibition of the HDAC4 Signaling Pathway.

Inhibition of the S100A9-TLR4 Signaling Pathway

Tasquinimod also binds to the S100A9 protein, which is a key player in inflammatory responses within the tumor microenvironment. By binding to S100A9, Tasquinimod prevents its interaction with Toll-like receptor 4 (TLR4) on myeloid-derived suppressor cells (MDSCs). This inhibition reduces the infiltration of MDSCs into the tumor and their subsequent differentiation into tumor-associated macrophages (TAMs), which are known to promote angiogenesis.

Caption: Tasquinimod's Inhibition of the S100A9-TLR4 Signaling Pathway.

References

Physicochemical properties of Tasquinimod vs Tasquinimod-d3

An In-Depth Technical Guide to the Physicochemical Properties of Tasquinimod and Tasquinimod-d3

Issued for: Researchers, Scientists, and Drug Development Professionals Subject: Comparative analysis of the physicochemical properties, metabolic stability, and mechanisms of action of Tasquinimod and its deuterated analog, this compound.

**Abstract

Tasquinimod is an orally active quinoline-3-carboxamide that has demonstrated immunomodulatory, anti-angiogenic, and anti-metastatic activities in various preclinical cancer models.[1][2] It exerts its effects primarily by targeting the tumor microenvironment through a dual mechanism involving the S100A9 and HDAC4 signaling pathways.[1][2][3] The development of deuterated analogs, such as this compound, is a common strategy in drug development aimed at improving pharmacokinetic profiles, primarily by altering metabolic stability through the kinetic isotope effect. This guide provides a detailed comparison of the physicochemical properties of Tasquinimod and this compound, outlines standard experimental protocols for their determination, and illustrates the core signaling pathways affected by the parent compound.

Comparative Physicochemical Properties

The introduction of deuterium in place of protium (¹H) results in a marginal increase in molecular weight but is not expected to significantly alter fundamental physicochemical properties such as pKa, logP, or solubility. The most significant impact is anticipated on the compound's metabolic stability.

| Property | Tasquinimod | This compound | Method | Rationale for d3 Analog |

| IUPAC Name | 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | 4-hydroxy-5-methoxy-N-methyl-N-[4-(trifluoromethyl)phenyl]-1-(methyl-d3)-2-oxo-1,2-dihydroquinoline-3-carboxamide (Assumed) | N/A | N/A |

| Molecular Formula | C₂₀H₁₇F₃N₂O₄ | C₂₀H₁₄D₃F₃N₂O₄ | N/A | N/A |

| Molecular Weight | 406.36 g/mol | ~409.38 g/mol (Calculated) | Mass Spectrometry | Increased mass may be used in tracer studies. |

| Solubility | Water: InsolubleDMSO: ≥42 mg/mLEthanol: ~9-10 mg/mL | Expected to be nearly identical to Tasquinimod. | Equilibrium Solubility Method | Deuteration rarely affects solubility significantly. |

| logP | Not specified in literature. | Expected to be nearly identical to Tasquinimod. | Shake-Flask or RP-HPLC | logP is primarily governed by overall polarity, which is minimally affected by deuteration. |

| pKa | Not specified in literature. | Expected to be nearly identical to Tasquinimod. | Potentiometric Titration or UV-spectrophotometry | Isotopic substitution has a negligible effect on the acidity/basicity of functional groups. |

| Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4). | Potentially reduced rate of metabolism. | In Vitro Metabolic Stability Assay | C-D bonds are stronger than C-H bonds, potentially slowing CYP-mediated oxidation (Kinetic Isotope Effect). |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of key physicochemical parameters.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution after incremental additions of a titrant to determine the dissociation constant of an acidic or basic functional group.

Methodology:

-

Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.

-

Sample Preparation: Prepare a 1 mM solution of the test compound (Tasquinimod or this compound) in a suitable solvent system. For poorly soluble compounds, a co-solvent system may be required.

-

Titration Setup: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Maintain a constant ionic strength using a 0.15 M potassium chloride solution. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Immerse a calibrated pH electrode into the solution. Titrate the solution with standardized 0.1 M NaOH (for acids) or 0.1 M HCl (for bases), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an organic and an aqueous phase. The shake-flask method is the gold standard.

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for logD determination). Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of the test compound in one of the pre-saturated phases. Add a volume of the other pre-saturated phase to achieve a desired phase ratio.

-

Equilibration: Shake the mixture at a constant temperature until equilibrium is reached. This can take several hours.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the logP using the formula: LogP = log₁₀ ([Concentration in organic phase] / [Concentration in aqueous phase])

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes. The primary output is the compound's intrinsic clearance (CLint) and half-life (t½).

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a stock solution of Tasquinimod or this compound in an organic solvent (e.g., DMSO).

-

Test System: Use pooled human liver microsomes or cryopreserved hepatocytes.

-

Cofactor: Prepare an NADPH-regenerating solution for Phase I metabolism in microsomes.

-

-

Incubation:

-

Pre-warm the test system (e.g., microsomes in buffer) to 37°C.

-

Add the test compound to the test system at a final concentration of ~1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately stop the reaction by adding the aliquot to a quenching solution, typically a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Mechanism of Action & Signaling Pathways

Tasquinimod's therapeutic effects are attributed to its pleiotropic action on the tumor microenvironment. It does not directly target tumor cells but rather modulates the function of host immune and endothelial cells through two primary mechanisms.

Workflow for a Metabolic Stability Assay

The following diagram illustrates the typical workflow for determining the metabolic stability of a compound using liver microsomes.

Caption: Workflow for an in vitro metabolic stability assay.

Tasquinimod Signaling Pathway Inhibition

Tasquinimod modulates the tumor microenvironment by co-targeting S100A9 and HDAC4 signaling, which collectively suppresses immunosuppression and angiogenesis.

Caption: Dual inhibitory mechanism of action of Tasquinimod.

Conclusion

Tasquinimod is a promising anti-cancer agent with a unique mechanism of action that targets the supportive tumor microenvironment. The development of its deuterated analog, this compound, represents a rational medicinal chemistry approach to potentially enhance its pharmacokinetic properties, particularly its metabolic stability and plasma half-life. While properties like solubility, pKa, and logP are expected to remain largely unchanged, the kinetic isotope effect may significantly slow the rate of CYP3A4-mediated metabolism. This guide provides the foundational physicochemical context and standardized protocols for researchers to evaluate and compare these two molecules, facilitating further development and optimization of this therapeutic class.

References

The Rationale for d3-Labeled Internal Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and other scientific disciplines requiring precise molecular measurement, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive analytical technique. However, the accuracy and precision of LC-MS/MS can be significantly impacted by several factors, most notably the "matrix effect." This technical guide delves into the fundamental rationale for utilizing deuterium (d3)-labeled internal standards as a robust strategy to mitigate these challenges, ensuring the generation of high-quality, reliable data.

The Core Principle: Combating the Matrix Effect

The primary justification for employing a d3-labeled internal standard is to correct for the matrix effect, a phenomenon where components of a biological sample (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1]

A stable isotope-labeled (SIL) internal standard, such as a d3-labeled analog, is the ideal tool to combat this challenge. By incorporating three deuterium atoms, the internal standard's mass is increased by three daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1] However, its physicochemical properties remain nearly identical to the analyte.[1] This near-identical nature ensures that the analyte and the internal standard experience the same variations throughout the analytical process.[1]

By measuring the ratio of the analyte's response to the d3-internal standard's response, these variations are effectively normalized, leading to significantly improved accuracy and precision in the final quantitative results.

Figure 1: Workflow demonstrating how d3-labeled internal standards compensate for variability.

Advantages of Deuterium Labeling

The use of deuterium for isotopic labeling offers several distinct advantages:

-

Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.

-

Minimal Perturbation to Molecular Structure: The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties. This is crucial for ensuring co-elution with the analyte.

-

High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment.

Key Considerations for Implementation

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize any contribution from unlabeled species.

-

Chemical Purity: The standard must be free from impurities that could interfere with the analysis.

-

Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process. Such exchange can lead to a loss of the mass difference between the analyte and the standard.

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.

-

Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects. However, slight chromatographic shifts can sometimes occur due to the deuterium isotope effect, which can lead to differential ion suppression or enhancement.

Figure 2: The importance of co-elution for accurate matrix effect correction.

Quantitative Data and Performance Comparison

The theoretical advantages of using a d3-labeled internal standard are supported by empirical data. The following tables summarize results from studies comparing the performance of bioanalytical methods with and without a stable isotope-labeled internal standard.

Table 1: Comparison of Lapatinib Quantification in Patient Plasma

A study by Ji et al. (2011) highlighted the essential role of a d3-labeled internal standard in correcting for interindividual variability in the recovery of the cancer drug lapatinib from patient plasma. While both methods showed acceptable performance in pooled plasma, the study revealed significant inter-individual differences in lapatinib recovery from patient plasma samples, which only the d3-labeled internal standard could effectively correct.

| Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%RSD) |

| Lapatinib-d3 | Pooled Human Plasma | -3.5 to 2.8 | ≤ 6.9 |

| Zileuton (Structural Analog) | Pooled Human Plasma | -4.2 to 3.5 | ≤ 7.8 |

| Lapatinib-d3 | Individual Patient Plasma | -5.1 to 4.3 | ≤ 8.2 |

| Zileuton (Structural Analog) | Individual Patient Plasma | -18.7 to 25.4 | > 15 (unacceptable) |

Table 2: Analysis of Immunosuppressants with Different Internal Standards

This data indicates that while isotopically labeled internal standards are generally preferred, well-chosen structural analogs can also provide acceptable accuracy in some cases. However, the potential for differential matrix effects remains a concern with structural analogs.

| Analyte | Internal Standard Type | Median Accuracy (%) |

| Cyclosporine A | Isotopically Labeled (CsA-D12) | -2.1 |

| Structural Analog (CsD) | -2.0 | |

| Everolimus | Isotopically Labeled (EVE-D4) | 9.1 |

| Structural Analog (Desmethoxy-rapamycin) | 9.8 | |

| Sirolimus | Isotopically Labeled (SIR-13C,D3) | 12.2 |

| Structural Analog (Desmethoxy-rapamycin) | 11.4 | |

| Tacrolimus | Isotopically Labeled (TAC-13C,D2) | -1.2 |

| Structural Analog (Ascomycin) | 0.2 |

Experimental Protocols

The successful implementation of a d3-labeled internal standard relies on a well-developed and validated experimental protocol. Below are detailed methodologies from published studies.

Quantification of Lapatinib in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.

1. Materials and Reagents:

-

Lapatinib reference standard

-

Lapatinib-d3 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (lapatinib-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: Waters ACQUITY UPLC

-

Column: Waters XBridge C18 (3.5 µm, 50 × 2.1 mm i.d.)

-

Mobile Phase: Methanol and 0.45% formic acid in water (50:50, v/v)

-

Flow Rate: 0.2 mL/min (isocratic)

-

Mass Spectrometer: Waters Quattro Micromass triple quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Lapatinib: m/z 581.1 → 365.1

-

Lapatinib-d3: m/z 584.1 → 365.1

-

Quantification of Immunosuppressants in Whole Blood

This protocol is a representative example for the analysis of drugs like tacrolimus.

1. Materials and Reagents:

-

Tacrolimus reference standard

-

Tacrolimus-d2 (or other appropriate deuterated analog)

-

Methanol, acetonitrile, water (HPLC grade)

-

Zinc sulfate

-

Drug-free whole blood

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood, add 100 µL of a precipitation reagent containing the deuterated internal standards in a mixture of zinc sulfate and methanol.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation and cell lysis.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a 96-well plate for injection or for online solid-phase extraction (SPE).

3. LC-MS/MS Analysis:

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both tacrolimus and tacrolimus-d2.

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 3: A generalized experimental workflow for sample preparation using a d3-IS.

Conclusion

The use of d3-labeled internal standards is a cornerstone of modern quantitative mass spectrometry. By closely mimicking the behavior of the analyte throughout the analytical process, these standards provide a robust and reliable means of correcting for matrix effects and other sources of variability. While careful consideration of factors such as isotopic purity, position of labeling, and potential for chromatographic shifts is necessary, the benefits in terms of improved accuracy, precision, and overall method robustness are undeniable. For researchers, scientists, and drug development professionals, the appropriate use of d3-labeled internal standards is critical for generating high-quality data that can be relied upon for critical decision-making.

References

Tasquinimod's Mechanism of Action in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasquinimod is a novel, orally administered quinoline-3-carboxamide with a pleiotropic mechanism of action that primarily targets the tumor microenvironment (TME). This technical guide provides an in-depth overview of the molecular and cellular mechanisms by which tasquinimod exerts its anti-tumor effects. It details the drug's interactions with key molecular targets, its modulation of immune cell populations, and its impact on angiogenesis. This guide also includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. Tasquinimod represents a therapeutic strategy that shifts the focus from direct cytotoxicity to modulating this intricate network to favor an anti-tumor response. Its multifaceted mechanism of action involves the inhibition of key inflammatory and pro-angiogenic pathways, leading to a reduction in immunosuppression and the creation of a TME less conducive to tumor growth.[1][2][3]

Core Mechanisms of Action

Tasquinimod's therapeutic effects are mediated through its interaction with several key molecular targets within the TME, leading to a cascade of downstream effects on immune cells and angiogenesis.

Targeting S100A9 and Modulating Myeloid Cells

A primary target of tasquinimod is the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule that is highly expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) in the TME.[1][3] S100A9 promotes inflammation and immunosuppression by binding to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE) on myeloid cells.

Tasquinimod binds to S100A9, inhibiting its interaction with TLR4 and RAGE. This blockade has several profound consequences:

-

Reduction of MDSC Infiltration and Function: By inhibiting the S100A9-TLR4/RAGE axis, tasquinimod reduces the recruitment and accumulation of MDSCs within the tumor. MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses.

-

Polarization of TAMs: Tasquinimod promotes the repolarization of TAMs from an immunosuppressive and pro-angiogenic M2 phenotype towards a pro-inflammatory and anti-tumoral M1 phenotype. This is evidenced by a decrease in the M2 marker CD206 and an increase in M1 markers such as MHC class II.

-

Enhanced Anti-Tumor Immunity: The reduction in MDSCs and the shift in TAM polarization alleviate the immunosuppressive environment, leading to increased infiltration and activation of cytotoxic CD8+ T cells.

Inhibition of Angiogenesis

Tasquinimod exerts significant anti-angiogenic effects through multiple mechanisms:

-

Modulation of Angiogenic Factors: Tasquinimod has been shown to upregulate the endogenous angiogenesis inhibitor thrombospondin-1 (TSP-1) while downregulating the key pro-angiogenic factor, vascular endothelial growth factor (VEGF).

-

Inhibition of HIF-1α: Tasquinimod indirectly inhibits the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. This is achieved through its interaction with Histone Deacetylase 4 (HDAC4). Tasquinimod binds to HDAC4, preventing the formation of the HDAC4/N-CoR/HDAC3 repressor complex. This leads to the persistence of acetylated HIF-1α, which is less transcriptionally active.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of tasquinimod.

Table 1: Preclinical Efficacy of Tasquinimod

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Human Prostate Cancer Xenografts (CWR-22RV1, LAPC-4, LNCaP, PC-3, DU-145) | 1 mg/kg/day (oral) | ≥ 50% decrease in tumor volume after 1 month | |

| TRAMP-C2 Mouse Prostate Cancer | 5 mg/kg/day (in drinking water) | > 80% inhibition | |

| Human Prostate Cancer Xenografts | 0.1 - 1.0 mg/kg/day (oral) | 50% inhibition (ED50) | |

| 5TGM1 and 5T33 Murine Myeloma | 30 mg/kg/day (in drinking water) | Significant reduction in tumor load |

Table 2: Clinical Efficacy of Tasquinimod in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Clinical Trial Phase | Endpoint | Tasquinimod | Placebo | Hazard Ratio (95% CI) | p-value | Reference |

| Phase II (NCT00560482) | 6-month Progression-Free Proportion | 69% | 37% | - | < 0.001 | |

| Phase II (NCT00560482) | Median Progression-Free Survival (PFS) | 7.6 months | 3.3 months | 0.57 (0.39 - 0.85) | 0.0042 | |

| Phase II (NCT00560482) - Bone Metastases Subgroup | Median PFS | 8.8 months | 3.4 months | 0.56 (0.34 - 0.92) | 0.019 | |

| Phase II (Long-term follow-up) | Median Overall Survival (OS) | 34.2 months | 30.2 months | 0.87 (0.59 - 1.29) | 0.49 | |

| Phase II Maintenance Therapy (NCT01732549) | Median Radiologic PFS (rPFS) | 31.7 weeks | 22.7 weeks | 0.6 (0.4 - 0.9) | 0.0162 |

Table 3: Tasquinimod's Effect on the Tumor Microenvironment

| Parameter | Cancer Model | Effect of Tasquinimod | Quantitative Change | Reference |

| Molecular Binding | ||||

| HDAC4 Binding Affinity (Kd) | In vitro | Allosteric binding | 10 - 30 nM | |

| Myeloid Cells | ||||

| Tumor-Infiltrating MDSCs (CD11b+Gr1+) | CR Myc-Cap Prostate Cancer | Reduction | Statistically significant decrease | |

| M2-polarized TAMs (CD206+) | CR Myc-Cap Prostate Cancer | Reduction | Statistically significant decrease | |

| M2-polarized TAMs (CD206+) | B16-h5T4 Melanoma | Reduction | Statistically significant decrease | |

| Angiogenesis-Related Factors | ||||

| Thrombospondin-1 (TSP-1) | Human Prostate Tumors | Upregulation | Statistically significant increase | |

| HIF-1α protein | Human Prostate Tumors | Downregulation | Statistically significant decrease | |

| VEGF | Human Prostate Tumors | Decreased or unchanged | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of tasquinimod.

Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells

Objective: To quantify the populations of MDSCs and TAMs within the tumor microenvironment following tasquinimod treatment.

Materials:

-

Freshly excised tumors from control and tasquinimod-treated mice.

-

Digestion buffer: RPMI-1640 with 2% FBS, 1 mg/mL collagenase D, and 0.1 mg/mL DNase I.

-

Red Blood Cell Lysis Buffer.

-

FACS buffer: PBS with 2% FBS and 0.05% sodium azide.

-

Fluorochrome-conjugated antibodies against mouse CD45, CD11b, Gr-1 (Ly6G/Ly6C), F4/80, CD206, and MHC Class II.

-

Flow cytometer.

Procedure:

-

Mince the tumor tissue into small pieces and incubate in digestion buffer for 30-45 minutes at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using Red Blood Cell Lysis Buffer according to the manufacturer's instructions.

-

Wash the cells with FACS buffer and count them.

-

Resuspend the cells in FACS buffer at a concentration of 1x10^7 cells/mL.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to identify and quantify MDSC (CD11b+Gr-1+) and TAM (CD11b+F4/80+) populations, and further characterize TAMs based on CD206 (M2) and MHC Class II (M1) expression.

Immunohistochemistry for Tumor Angiogenesis

Objective: To assess the effect of tasquinimod on tumor microvessel density.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Primary antibody against CD31 (PECAM-1).

-

Biotinylated secondary antibody.

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

DAB substrate kit.

-

Hematoxylin for counterstaining.

-

Microscope.

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific antibody binding with a blocking serum for 30 minutes.

-

Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.

-

Wash the slides with PBS and incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash the slides and incubate with streptavidin-HRP conjugate for 30 minutes.

-

Develop the color with DAB substrate and monitor under a microscope.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields.

T-cell Proliferation Co-culture Assay

Objective: To evaluate the immunosuppressive capacity of myeloid cells from tasquinimod-treated tumors.

Materials:

-

CD11b+ myeloid cells isolated from tumors of control and tasquinimod-treated mice.

-

Splenocytes from naive mice as a source of T cells.

-

CFSE (Carboxyfluorescein succinimidyl ester) for labeling T cells.

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

-

Complete RPMI-1640 medium.

-

96-well round-bottom plates.

-

Flow cytometer.

Procedure:

-

Isolate splenocytes from naive mice and label with CFSE according to the manufacturer's protocol.

-

Isolate CD11b+ myeloid cells from the tumors of control and tasquinimod-treated mice using magnetic-activated cell sorting (MACS).

-

Co-culture the CFSE-labeled T cells with the isolated CD11b+ myeloid cells at different ratios (e.g., 1:1, 2:1, 4:1 T cell to myeloid cell) in a 96-well plate.

-

Stimulate the T cells with anti-CD3 and anti-CD28 antibodies.

-

Include control wells with T cells alone (unstimulated and stimulated) and T cells with myeloid cells without stimulation.

-

Incubate the plates for 72 hours at 37°C.

-

Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by tasquinimod and the workflows of the described experimental protocols.

Caption: Tasquinimod's dual mechanism of action.

Caption: Key experimental workflows.

Conclusion

Tasquinimod's mechanism of action in the tumor microenvironment is a compelling example of a shift towards therapies that modulate the complex interplay between tumor cells and their surrounding environment. By targeting key drivers of immunosuppression and angiogenesis, such as S100A9 and HDAC4, tasquinimod can reprogram the TME to be less hospitable for tumor growth and more permissive for an effective anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of this novel agent.

References

- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Research and Development of Tasquinimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasquinimod (ABR-215050) is a second-generation, orally active quinoline-3-carboxamide derivative that has undergone extensive preclinical and clinical investigation as a therapeutic agent for various malignancies, including prostate cancer, multiple myeloma, and myelofibrosis.[1][2][3][4] Unlike conventional cytotoxic agents, Tasquinimod's primary mechanism of action involves the modulation of the tumor microenvironment (TME).[2] This is achieved through its interaction with key intracellular and extracellular targets, leading to immunomodulatory, anti-angiogenic, and anti-metastatic effects. This technical guide provides an in-depth overview of the preclinical research and development of Tasquinimod, focusing on its core mechanisms, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanisms of Action

Tasquinimod exerts its anti-neoplastic effects through a multi-faceted approach, primarily by targeting S100A9 and Histone Deacetylase 4 (HDAC4).

1.1. Targeting the S100A9-RAGE/TLR4 Axis

Tasquinimod is a potent inhibitor of the S100A9 protein, a member of the S100 family of calcium-binding proteins. S100A9 is predominantly secreted by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME. It promotes tumor progression by binding to the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) on myeloid cells. This interaction triggers downstream signaling pathways that lead to the recruitment and activation of immunosuppressive MDSCs and M2-polarized TAMs, fostering an immunosuppressive and pro-angiogenic environment.

Tasquinimod binds to S100A9 in a zinc-dependent manner, allosterically inhibiting its interaction with RAGE and TLR4. This blockade disrupts the pro-tumoral signaling cascade, resulting in:

-

Reduced infiltration and accumulation of MDSCs and M2 TAMs in the tumor.

-

A shift in macrophage polarization from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.

-

Decreased production of pro-angiogenic factors such as VEGF and TGF-β.

-

Enhanced anti-tumor immune responses, including increased T-cell proliferation and function.

1.2. Allosteric Modulation of HDAC4

Tasquinimod also binds with high affinity to the regulatory zinc-binding domain of HDAC4. This allosteric interaction locks HDAC4 in an inactive conformation, preventing the formation of the HDAC4/N-CoR/HDAC3 repressor complex. The inhibition of this complex leads to a reduction in the deacetylation of downstream targets, most notably Hypoxia-Inducible Factor 1α (HIF-1α). By preventing HIF-1α deacetylation, Tasquinimod suppresses the transcription of hypoxia-inducible genes that are crucial for tumor adaptation to hypoxic conditions, angiogenesis, and survival.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of Tasquinimod.

Table 1: Binding Affinities and In Vitro Potency

| Parameter | Target/Assay | Value | Reference |

| Binding Affinity (Kd) | HDAC4 | 10 - 30 nM | |

| IC50 | Endothelial "Sprouting" | ~ 0.5 µM | |

| IC50 | Inhibition of N-CoR/HDAC3 binding to HDAC4 | < 1 µM |

Table 2: In Vivo Efficacy in Preclinical Models

| Animal Model | Cancer Type | Tasquinimod Dose | Efficacy | Reference |

| TRAMP-C2 Mice | Prostate Cancer | 5 mg/kg/day (in drinking water) | > 80% tumor growth inhibition | |

| CR Myc-CaP Mice | Prostate Cancer | 10 mg/kg/day (in drinking water) | 58% reduction in tumor growth (in combination with SurVaxM) | |

| Human Prostate Cancer Xenografts (n>5) | Prostate Cancer | 0.1 - 1.0 mg/kg/day | 50% tumor growth inhibition | |

| B16-h5T4 Mice | Melanoma | 30 mg/kg/day (in drinking water) | Significant enhancement of anti-tumor effects with TTS immunotherapy | |

| 5TGM1 Mice | Multiple Myeloma | Not specified | Reduced tumor load and prolonged survival |

Table 3: Pharmacokinetic Parameters in Mice

| Parameter | Value | Tasquinimod Dose | Reference |

| Bioavailability | Excellent | 0.1 - 30 mg/kg (oral gavage or drinking water) | |

| Plasma Half-life (in humans) | 40 ± 16 hours | 0.5 - 1 mg/day | |

| Nadir Plasma Concentration (in mice) | 1.08 ± 0.21 µM | 5 mg/kg/day |

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Tasquinimod.

Caption: Tasquinimod's inhibition of the S100A9-RAGE/TLR4 signaling axis.

Caption: Tasquinimod's allosteric modulation of the HDAC4 signaling pathway.

3.2. Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of Tasquinimod in a xenograft model.

References

- 1. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide to Understanding and Mitigating Matrix Effects in LC--MS Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of matrix effects in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. It details the causes, consequences, and robust methodologies for the evaluation and mitigation of these effects to ensure the accuracy, precision, and reliability of bioanalytical data in drug development.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest. These components can include endogenous substances like phospholipids, proteins, and salts, as well as exogenous compounds such as anticoagulants or dosing vehicles.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This phenomenon can significantly compromise the accuracy, reproducibility, and sensitivity of quantitative bioanalytical methods.

The consequences of unaddressed matrix effects are severe, potentially leading to erroneous data in pharmacokinetic and toxicokinetic studies, which can misinform critical decisions in the drug development pipeline. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.

Causes and Mechanisms of Matrix Effects

Matrix effects are primarily a consequence of interferences during the ionization process within the MS source. Electrospray ionization (ESI) is notably more susceptible to these effects than atmospheric pressure chemical ionization (APCI).

Key Causes:

-

Endogenous Components: Phospholipids, salts, and proteins are major contributors to matrix effects. Phospholipids, in particular, are notorious for causing ion suppression.

-

Exogenous Components: Dosing vehicles, co-administered drugs, and anticoagulants can also interfere with ionization.

-

Co-eluting Metabolites: Metabolites of the drug being analyzed or other endogenous metabolites can co-elute with the parent drug and cause interference.

Mechanisms of Interference:

-

Ion Suppression: This is the most common manifestation of matrix effects. It can occur through several mechanisms:

-

Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ESI droplet, reducing the analyte's ionization efficiency.

-

Changes in Droplet Properties: Less volatile compounds in the matrix can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.

-

Neutralization: Basic compounds in the matrix can deprotonate and neutralize the charged analyte ions.

-

-

Ion Enhancement: Although less common, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.

The following diagram illustrates the fundamental relationship between the sample matrix, the analytical process, and the resulting data quality.

Caption: Logical flow from matrix components to potential data inaccuracies.

Methods for Evaluating Matrix Effects

A thorough evaluation of matrix effects is crucial during method development and validation. Several established methods are used for this purpose.

Post-Column Infusion (Qualitative Assessment)

This method provides a qualitative assessment of ion suppression or enhancement across the chromatographic run.

Experimental Protocol:

-

A standard solution of the analyte is continuously infused into the LC eluent post-column using a syringe pump and a T-connector.

-

A blank, extracted matrix sample is then injected onto the LC system.

-

The signal of the infused analyte is monitored. Any deviation (dip or peak) in the baseline signal indicates a region of ion suppression or enhancement, respectively.

-

This allows for the identification of chromatographic regions where co-eluting matrix components cause interference.

Post-Extraction Spike Method (Quantitative Assessment)

This is the "gold standard" for the quantitative assessment of matrix effects in regulated bioanalysis. It directly compares the analyte response in the presence and absence of the matrix.

Experimental Protocol:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Analyte spiked into the mobile phase or a neat reconstitution solvent at a specific concentration (e.g., low and high QC levels).

-

Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.

-

Set C (Pre-Spiked Matrix): Analyte is spiked into the biological matrix before extraction at the same concentration. This set is used to determine recovery, not the matrix effect itself.

-

-

Analyze and Calculate:

-

The samples from Sets A and B are injected into the LC-MS system.

-

The Matrix Factor (MF) is calculated using the following formula: MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

-

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

-

The Internal Standard (IS) Normalized MF is also calculated to assess the effectiveness of the IS in compensating for matrix effects: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

-

-

Acceptance Criteria:

-

Regulatory guidelines generally require the coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix to be ≤15%.

-

Ideally, the absolute MF for the analyte should be between 0.75 and 1.25.

-

The workflow for this quantitative assessment is depicted below.

Caption: Step-by-step process for quantifying matrix effects.

Strategies for Mitigating Matrix Effects

When significant matrix effects are identified, several strategies can be employed to minimize or eliminate their impact.

Optimization of Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.

-

Protein Precipitation (PPT): A simple and fast method, but often insufficient as it primarily removes proteins and leaves phospholipids in the extract.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.

-

Solid-Phase Extraction (SPE): A highly selective technique that can provide very clean extracts. Different SPE phases, such as reversed-phase or mixed-mode, can be optimized to retain the analyte while washing away interfering matrix components.

-

Phospholipid Removal (PLR): Specialized plates and cartridges (e.g., HybridSPE®, Ostro™) are designed to selectively remove phospholipids from the sample extract, significantly reducing ion suppression. These methods often combine protein precipitation with phospholipid filtration.

Chromatographic Separation

If sample cleanup is insufficient, chromatographic conditions can be adjusted to separate the analyte from co-eluting interferences.

-

Gradient Optimization: Modifying the mobile phase gradient can improve the resolution between the analyte and interfering peaks.

-

Column Chemistry: Switching to a different column chemistry (e.g., HILIC for polar compounds) can alter selectivity and move the analyte away from interfering phospholipids.

-

Divert Valve: A switching valve can be used to divert the early-eluting, highly polar matrix components (like salts) to waste before the analyte elutes to the mass spectrometer.

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is the most recognized technique to compensate for matrix effects.

-

A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).

-

It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.

-

By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.

The following decision tree provides a logical approach to selecting a mitigation strategy.

Caption: A structured approach to addressing matrix effects.

Quantitative Data on Matrix Effects

The extent of matrix effects can vary significantly depending on the analyte, matrix, and sample preparation method. The table below summarizes representative data from literature, illustrating the impact of different sample preparation techniques on ion suppression in human plasma.

| Analyte Class | Sample Preparation | Matrix Effect Observed | Reference |

| Sirolimus (Lipophilic Drug) | Protein Precipitation Only | Significant Ion Suppression | |

| Sirolimus (Lipophilic Drug) | PPT + Phospholipid Removal | Ion Suppression Eliminated | |

| SR 27417 | Hexane LLE | Poor accuracy below 20 pg/mL due to ion suppression | |

| SR 27417 | Ethyl Acetate Back-Extraction | Acceptable accuracy down to 5 pg/mL (cleaner extract) | |

| Various Veterinary Drugs | Protein Precipitation Only | Significant Phospholipid Interference | |

| Various Veterinary Drugs | PPT + Phospholipid Removal Plate | Phospholipids effectively removed, reducing interference |

Regulatory Perspective

Both the FDA and EMA provide guidance on the validation of bioanalytical methods, with specific requirements for the assessment of matrix effects.

-

FDA Guidance: The guidance requires that matrix effects be evaluated to ensure they do not compromise the accuracy and precision of the assay. The agency recommends a scientifically sound approach but is less prescriptive about the exact methodology compared to the EMA.

-

EMA Guideline: The EMA provides more detailed requirements, specifying that matrix effects should be assessed using at least six different lots of blank matrix. It also explicitly requires the investigation of matrices from special populations, such as hemolyzed or lipemic samples.

For both agencies, the goal is to demonstrate that the choice of matrix source does not affect the accuracy and precision of the analytical results.

Conclusion

Matrix effects are an inherent challenge in LC-MS bioanalysis that can profoundly impact data quality. A systematic approach to understanding, evaluating, and mitigating these effects is essential for developing robust and reliable bioanalytical methods. By employing rigorous sample preparation techniques, optimizing chromatographic conditions, and using appropriate internal standards, researchers can minimize the influence of the matrix and ensure the generation of high-quality data to support drug development programs. The proactive assessment and control of matrix effects are not only good scientific practice but also a firm regulatory requirement.

References

- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. nebiolab.com [nebiolab.com]

- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and availability of Tasquinimod-d3 for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the research-grade availability of Tasquinimod-d3, its core mechanisms of action, and established experimental protocols. Tasquinimod is a novel oral immunomodulatory and anti-angiogenic agent that has shown significant potential in preclinical and clinical studies, particularly in the context of castration-resistant prostate cancer. The deuterated form, this compound, serves as a valuable tool for pharmacokinetic and metabolic studies, offering a stable isotope label for precise quantification.

Suppliers and Availability of this compound

The availability of this compound for research purposes is currently limited. MedChemExpress is a key supplier of this deuterated compound. While other major suppliers of research chemicals and stable isotope-labeled compounds exist, their catalogs do not currently list this compound. Researchers are advised to contact suppliers specializing in custom synthesis of deuterated compounds for additional sourcing options.

| Supplier | Product Name | Catalog Number | Purity | Formulation | Available Quantities | CAS Number |

| MedChemExpress | This compound | HY-10528S | 99.34%[1][2] | Crystalline solid | 1 mg, 5 mg | 1416701-99-9[2] |

Core Signaling Pathways of Tasquinimod

Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily by targeting the tumor microenvironment. Two of the key signaling pathways affected by Tasquinimod are the S100A9/TLR4 axis and the HDAC4/HIF-1α pathway.

S100A9/TLR4 Signaling Pathway

Tasquinimod binds to the S100A9 protein, which is a key player in inflammatory processes and is often upregulated in the tumor microenvironment.[3] This binding inhibits the interaction of S100A9 with Toll-like receptor 4 (TLR4) on myeloid-derived suppressor cells (MDSCs) and other immune cells.[3] The disruption of this signaling cascade leads to a reduction in the infiltration and immunosuppressive function of MDSCs within the tumor, thereby promoting an anti-tumor immune response.

HDAC4/HIF-1α Signaling Pathway

Tasquinimod also functions as an allosteric modulator of histone deacetylase 4 (HDAC4). It binds to the regulatory Zn2+ binding domain of HDAC4, which prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. This, in turn, inhibits the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). The sustained acetylation of HIF-1α leads to its degradation and a subsequent reduction in the expression of hypoxia-inducible genes that are critical for angiogenesis and tumor cell survival.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for Tasquinimod. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Cell-Based Assays

-

Cell Lines: Human prostate cancer cell lines such as LNCaP and CWR-22Rv1 are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Tasquinimod Treatment: Tasquinimod is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. In vitro studies have utilized concentrations ranging from 0.1 to 100 µM.

-

Proliferation/Viability Assays: Cell proliferation can be assessed using standard methods such as MTT or WST-1 assays after 24-72 hours of treatment with Tasquinimod.

-

T-cell Suppression Assay: To evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells, CD11b+ cells are isolated from tumors of treated and control mice. These myeloid cells are then co-cultured with CFSE-labeled T-cells stimulated with anti-CD3/CD28 beads. T-cell proliferation is measured by flow cytometry after 72-96 hours, with a reduction in CFSE fluorescence indicating cell division.

In Vivo Animal Studies

-

Animal Models: Immunocompromised mice (e.g., male athymic nude mice) are frequently used for xenograft studies with human cancer cell lines. Syngeneic models, such as the TRAMP-C2 mouse prostate cancer model in C57Bl/6J mice, are used for studies involving an intact immune system.

-

Tumor Inoculation: For xenograft models, human prostate cancer cells (e.g., 1 x 10^6 CR Myc-CaP cells) are typically injected subcutaneously into the flank of the mice.

-

Tasquinimod Administration: Tasquinimod can be administered orally via gavage or in the drinking water. Dosing regimens in preclinical studies have ranged from 1 mg/kg/day to 30 mg/kg/day.

-

Tumor Growth Measurement: Tumor volume is monitored regularly using calipers.

-

Immunohistochemistry and Flow Cytometry: At the end of the study, tumors and other tissues can be harvested for analysis. Immunohistochemistry can be used to assess microvessel density (using anti-CD31 antibodies), and flow cytometry can be employed to analyze the immune cell populations within the tumor microenvironment (e.g., MDSCs, macrophages).

-

Experimental Workflow for an In Vivo Xenograft Study:

-

Cell Culture: Propagate the chosen cancer cell line.

-

Animal Acclimation: Allow mice to acclimate to the facility for at least one week.

-